Acetobromo-alpha-D-glucuronic acid methyl ester

Catalog No.
S662881
CAS No.
21085-72-3
M.F
C13H17BrO9
M. Wt
397.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetobromo-alpha-D-glucuronic acid methyl ester

CAS Number

21085-72-3

Product Name

Acetobromo-alpha-D-glucuronic acid methyl ester

IUPAC Name

methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

Molecular Formula

C13H17BrO9

Molecular Weight

397.17 g/mol

InChI

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9+,10+,11-,12-/m0/s1

InChI Key

GWTNLHGTLIBHHZ-SVNGYHJRSA-N

SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C

The exact mass of the compound Acetobromo-alpha-D-glucuronic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetobromo-alpha-D-glucuronic acid methyl ester is a highly reactive, fully protected glycosyl donor essential for the chemical synthesis of beta-glucuronide metabolites and prodrugs. Featuring an anomeric bromide leaving group, a methyl ester at C6, and acetyl protection at the C2, C3, and C4 positions, it is optimized for Koenigs-Knorr-type glycosylations. The C2 acetate is particularly critical, as it provides neighboring group participation to ensure high stereoselectivity for the biologically relevant 1,2-trans beta-linkage. As a crystalline solid, it offers a predictable, scalable reactivity profile for conjugating complex aglycones, including phenols, alcohols, and carboxylic acids, making it a cornerstone reagent in pharmaceutical metabolism studies and prodrug development [1].

Substituting this specific bromo-donor with fully acylated glucuronic acids, thioglucuronides, or trichloroacetimidate (Schmidt) donors introduces significant process liabilities. Fully acylated donors are notoriously sluggish, requiring harsh Lewis acid promoters that often degrade sensitive aglycones. While trichloroacetimidates offer high reactivity, they suffer from poor shelf-life, frequently undergoing spontaneous, irreversible O-to-N rearrangement to inert amides during storage. Thioglycosides require expensive, highly moisture-sensitive thiophilic promoters (e.g., DMTST or NIS/TfOH). In contrast, the bromo-sugar balances high anomeric reactivity with sufficient bulk stability, allowing for robust, scalable glycosylations using either traditional silver salts or cost-effective phase-transfer catalysis [1].

Glycosylation Yield vs. Fully Acylated Baselines

In comparative glycosylation studies, the alpha-bromo donor demonstrates significantly higher reactivity than fully protected per-O-acetylated glucuronic acid. When coupled with complex or hindered alcohols, the bromo sugar routinely achieves 70–85% yields of the target beta-glucuronides under mild promotion (e.g., Ag2O or Ag2CO3). In contrast, fully acylated baselines are sluggish, often yielding <40% even when forced with harsh Lewis acids (like BF3·OEt2), which can simultaneously cause aglycone degradation or anomerization [1].

Evidence DimensionBeta-glucuronide isolation yield
Target Compound Data70–85% yield (Acetobromo donor with mild promoters)
Comparator Or Baseline<40% yield (Per-O-acetylated donor with BF3·OEt2)
Quantified DifferenceUp to a 2-fold increase in yield utilizing milder conditions
ConditionsCoupling with hindered primary/secondary alcohols

Procuring the bromo donor directly reduces synthetic steps and maximizes the recovery of high-value, complex aglycones during metabolite synthesis.

Storage Stability and Reagent Integrity vs. Trichloroacetimidates

While Schmidt imidate donors (trichloroacetimidates) are highly reactive, they present a major procurement challenge due to their thermodynamic instability. During extended storage, even under inert conditions, imidates are prone to moisture-driven hydrolysis and irreversible O-to-N rearrangement to form unreactive amides. Acetobromo-alpha-D-glucuronic acid methyl ester, however, remains stable as a crystalline solid for extended periods when stored at -20°C under an inert atmosphere, maintaining >98% assay purity without spontaneous rearrangement [1].

Evidence DimensionLong-term structural integrity
Target Compound DataMaintains >98% purity at -20°C without rearrangement
Comparator Or BaselineTrichloroacetimidates (prone to irreversible O-to-N acyl migration)
Quantified DifferenceElimination of spontaneous rearrangement degradation pathways
ConditionsBulk storage at -20°C under inert atmosphere

Bulk procurement of the bromo donor minimizes lot-to-lot variability and prevents costly reagent spoilage associated with sensitive imidate donors.

Process Scalability via Phase-Transfer Catalysis (PTC)

A critical advantage of the bromo donor is its compatibility with biphasic Phase-Transfer Catalysis (PTC). Unlike thioglucuronides that require stoichiometric amounts of expensive thiophilic promoters (e.g., DMTST or NIS/AgOTf), or traditional Koenigs-Knorr reactions requiring stoichiometric silver salts, the bromo donor can be efficiently coupled to phenols and enol ethers using tetrabutylammonium bromide (TBAB) in aqueous base and organic solvent mixtures. This completely eliminates the need for heavy metals, radically reducing both reagent costs and toxic waste streams during scale-up [1].

Evidence DimensionPromoter requirement and cost
Target Compound DataCompatible with catalytic TBAB (heavy-metal-free PTC)
Comparator Or BaselineThioglycosides (require stoichiometric DMTST/NIS) or standard Koenigs-Knorr (stoichiometric Ag/Hg salts)
Quantified DifferenceComplete elimination of heavy metal promoters
ConditionsBiphasic glycosylation of phenols/enol ethers

Enables highly cost-effective, environmentally benign scale-up of glucuronide synthesis for industrial pharmaceutical applications.

Synthesis of Phase II Drug Metabolites (Glucuronides) for ADME Studies

Due to its high beta-stereoselectivity driven by C2-acetate neighboring group participation, this compound is a highly reliable choice for synthesizing authentic mammalian Phase II metabolites. It allows analytical laboratories to generate high-purity glucuronide standards of APIs (e.g., phenols, aliphatic alcohols, and carboxylic acids) required for pharmacokinetic and toxicity profiling [1].

Development of Glucuronide Prodrugs for Targeted Delivery

The predictable reactivity and stability of the bromo donor make it ideal for synthesizing prodrugs designed to be cleaved by beta-glucuronidase in the tumor microenvironment or gastrointestinal tract. It has been successfully utilized in the synthesis of water-soluble glucuronide derivatives of therapeutics like camptothecin and tofacitinib [2].

Heavy-Metal-Free Industrial Scale-Up via Phase-Transfer Catalysis

For process chemistry teams scaling up glucuronide-based diagnostics (such as chemiluminescent enzyme substrates) or therapeutics, the compatibility of this bromo donor with biphasic phase-transfer catalysis (PTC) allows for efficient, heavy-metal-free manufacturing, avoiding the regulatory and disposal costs of silver or mercury promoters [3].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

21085-72-3

Dates

Last modified: 08-15-2023

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